molecular formula C17H19N5O B14165729 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine CAS No. 5848-19-1

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B14165729
CAS No.: 5848-19-1
M. Wt: 309.4 g/mol
InChI Key: NRRUVOMHMKHNKR-UHFFFAOYSA-N
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Description

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine is a chemical compound with a complex structure that includes a quinazoline core substituted with methoxy, methyl, and trimethylpyrimidinyl groups.

Preparation Methods

The synthesis of 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methylquinazoline with 4,5,6-trimethylpyrimidin-2-amine in the presence of a methoxy group donor under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted quinazoline derivatives. .

Scientific Research Applications

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine can be compared with other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. These compounds share a quinazoline core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

CAS No.

5848-19-1

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C17H19N5O/c1-9-10(2)18-16(19-11(9)3)22-17-20-12(4)14-8-13(23-5)6-7-15(14)21-17/h6-8H,1-5H3,(H,18,19,20,21,22)

InChI Key

NRRUVOMHMKHNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C

Origin of Product

United States

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